molecular formula C5H11Cl2N3 B6238993 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1314903-19-9

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6238993
CAS No.: 1314903-19-9
M. Wt: 184.1
InChI Key:
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Description

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the compound from impurities .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different scientific and industrial applications .

Scientific Research Applications

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a ligand in biochemical assays to study enzyme activity and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, which are exploited in scientific research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Histamine: A biogenic amine involved in immune responses and neurotransmission.

    Imidazole: The parent compound of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride, used in various chemical reactions.

    2-(1H-imidazol-4-yl)ethanamine: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in diverse scientific research fields, from chemistry to medicine .

Properties

CAS No.

1314903-19-9

Molecular Formula

C5H11Cl2N3

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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